molecular formula C20H14BrN3O4 B11311023 5-bromo-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide

5-bromo-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide

Cat. No.: B11311023
M. Wt: 440.2 g/mol
InChI Key: YGWCCJOTNXHUJT-UHFFFAOYSA-N
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Description

5-bromo-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of furanilides This compound is characterized by the presence of a furan ring substituted at the 2-position with an anilide group, which is further substituted with a 1,2,4-oxadiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling reactions: The furan ring and the anilide group can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further reactions.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine atom and the oxadiazole ring enhances its binding affinity and specificity, making it a potent molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furanilide with similar structural features but different substituents.

    Benzamide, N-(4-methoxyphenyl)-3-bromo-: Shares the methoxyphenyl and bromine substituents but lacks the oxadiazole ring.

Uniqueness

The uniqueness of 5-bromo-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide lies in its combination of the furan ring, oxadiazole ring, and methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H14BrN3O4

Molecular Weight

440.2 g/mol

IUPAC Name

5-bromo-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H14BrN3O4/c1-26-15-8-4-12(5-9-15)18-23-20(28-24-18)13-2-6-14(7-3-13)22-19(25)16-10-11-17(21)27-16/h2-11H,1H3,(H,22,25)

InChI Key

YGWCCJOTNXHUJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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